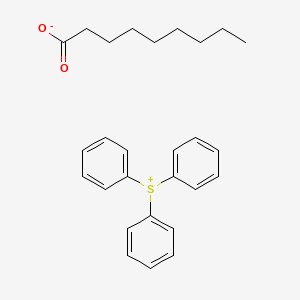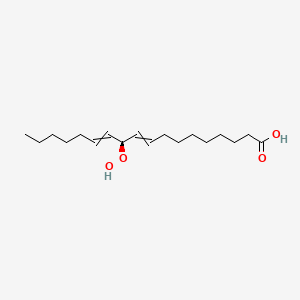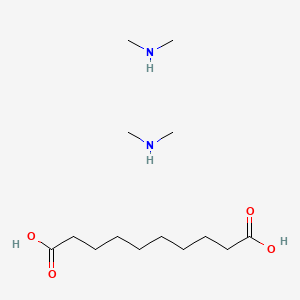
decanedioic acid;N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanedioic acid;N-methylmethanamine is a compound formed by the combination of decanedioic acid and N-methylmethanamine. Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with the formula C10H18O4. It is commonly used in the production of polymers, plasticizers, and lubricants. N-methylmethanamine, on the other hand, is an organic compound with the formula CH3NHCH3. It is a simple amine that is often used as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid;N-methylmethanamine typically involves the reaction of decanedioic acid with N-methylmethanamine under controlled conditions. One common method is to dissolve decanedioic acid in a suitable solvent, such as methanol or ethanol, and then add N-methylmethanamine to the solution. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction. The resulting product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or high-pressure reactors to increase the efficiency and yield of the reaction. The use of catalysts, such as metal salts or enzymes, may also be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Decanedioic acid;N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reactions are typically carried out under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
科学研究应用
Decanedioic acid;N-methylmethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of decanedioic acid;N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of specific products. It can also interact with cellular receptors and signaling pathways, modulating various biological processes.
相似化合物的比较
Decanedioic acid;N-methylmethanamine can be compared with other similar compounds, such as:
Decanedioic acid: While decanedioic acid is a dicarboxylic acid, this compound is a combination of decanedioic acid and N-methylmethanamine, giving it unique properties and applications.
N-methylmethanamine: N-methylmethanamine is a simple amine, whereas this compound is a more complex compound with additional functional groups.
Other dicarboxylic acids: Compounds such as adipic acid and succinic acid are also dicarboxylic acids, but they differ in their carbon chain length and functional groups, leading to different chemical properties and applications.
属性
CAS 编号 |
494212-61-2 |
|---|---|
分子式 |
C14H32N2O4 |
分子量 |
292.41 g/mol |
IUPAC 名称 |
decanedioic acid;N-methylmethanamine |
InChI |
InChI=1S/C10H18O4.2C2H7N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*1-3-2/h1-8H2,(H,11,12)(H,13,14);2*3H,1-2H3 |
InChI 键 |
WRPKZAKOJVFJCH-UHFFFAOYSA-N |
规范 SMILES |
CNC.CNC.C(CCCCC(=O)O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)

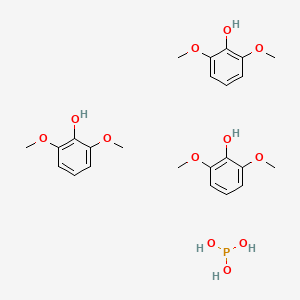

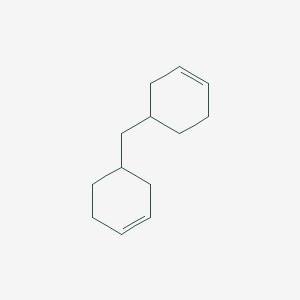
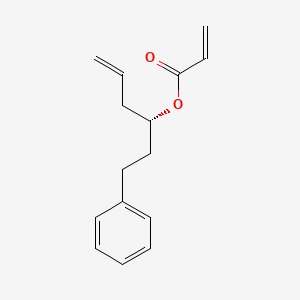

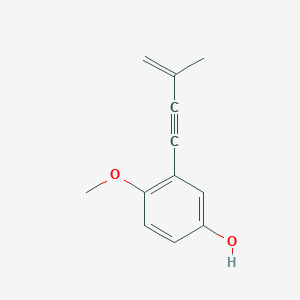
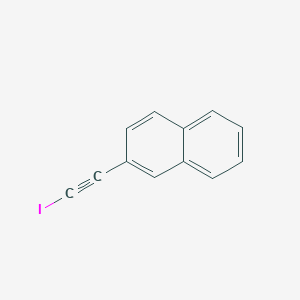
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
